Home > Products > Screening Compounds P107421 > (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine - 1196145-18-2

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Catalog Number: EVT-1736721
CAS Number: 1196145-18-2
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, also known as 7-azaindole-3-ylmethanamine, is a heterocyclic compound belonging to the class of azaindoles. [] This molecule consists of a pyrrolo[3,2-b]pyridine core, with a methanamine group attached to the 3rd position. This core structure and the reactive methanamine group make it a versatile building block in organic synthesis. While specific biological activities of the standalone compound are not widely documented, its presence in diverse pharmaceutical compounds suggests its potential in medicinal chemistry and drug development.

N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide (5)

  • Compound Description: This compound is a potent inhibitor of TGFβRI kinase, demonstrating durable antitumor activity when combined with other therapies. []

LY334370 (1a)

  • Compound Description: LY334370 is a selective 5-HT(1F) receptor agonist that demonstrated clinical efficacy in treating migraine by inhibiting dural inflammation. []
  • Relevance: While LY334370 utilizes a 1H-indole core instead of the 1H-pyrrolo[3,2-b]pyridine found in (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, the research explores various structurally similar scaffolds, including pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[3,2-d]pyrimidine, highlighting their potential as 5-HT(1F) receptor agonists. [] This suggests that the 1H-pyrrolo[3,2-b]pyridine core of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine could be a valuable starting point for developing similar compounds.

N-{4-[3-(5-Methoxypyridin-2-yl)-1H-pyrrolo[3,2-b] pyridin-2-yl]pyridin-2-yl}acetamide

  • Compound Description: This compound belongs to a novel series of 4-azaindole TGFβ receptor kinase inhibitors with high selectivity for TGFβ receptor 1 kinase. This compound showed promising antitumor efficacy in combination with an anti-PD-1 antibody. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug whose crystal structure has been determined. []
  • Relevance: Although structurally distinct from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, it shares the pyrrolopyridine motif, highlighting the importance of this structural feature in medicinal chemistry. []

6-(Morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine Derivatives

  • Compound Description: These compounds are described as mTOR kinase inhibitors with potential therapeutic applications. []
  • Relevance: This class of compounds features a core 1H-pyrrolo[3,2-b]pyridine scaffold, directly analogous to the core structure of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. The inclusion of a morpholine substituent and a pyridin-2-yl group illustrates modifications for modulating mTOR kinase inhibitory activity. []

3[2-(1H-indol-3-yl)- 1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines (Nortopsentin Analogues)

  • Compound Description: This series of compounds are analogs of the marine alkaloid nortopsentin, demonstrating antiproliferative activity against various human tumor cell lines. []
  • Relevance: While these analogs utilize a 1H-indole core in conjunction with a thiazole ring, the research highlights their structural similarity to (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine due to the presence of the 1H-pyrrolo[3,2-b]pyridine moiety. This underscores the potential of exploring different heterocyclic combinations with this core scaffold for anticancer drug discovery. []

1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone (JNJ-GluN2B-5)

  • Compound Description: JNJ-GluN2B-5 and its tritiated analog ([3H]-JNJ-GluN2B-5) are highly selective radioligands for GluN2B-containing NMDA receptors. They exhibit significantly improved selectivity over sigma receptors compared to other GluN2B radioligands. []
  • Relevance: This compound features the pyrrolo[3,2-b]pyridine moiety as a key structural element, directly linking it to (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. The specific substitution pattern on the pyrrolo[3,2-b]pyridine core and the presence of the azetidine and fluorinated phenyl groups contribute to its high affinity and selectivity for GluN2B receptors. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) with over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors, suggesting potential for treating migraine with fewer side effects. []
  • Relevance: This SSOFRA shares the central 1H-pyrrolo[3,2-b]pyridine scaffold with (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. The propanamide and methylpiperidinyl substituents highlight specific modifications that contribute to its selectivity profile. []
  • Compound Description: This complex molecule has potential therapeutic applications in treating various cancers, particularly when combined with benzodiazepines. []
  • Relevance: Although structurally different from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, this compound's inclusion is based on its potential use in synergistic cancer chemotherapy alongside other agents that might target similar pathways or mechanisms. [] Further investigation into the specific mechanisms of action is needed to ascertain a direct relationship.

4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806)

  • Compound Description: BMS-378806 is a novel HIV-1 attachment inhibitor that disrupts the interaction between the HIV surface protein gp120 and the host cell receptor CD4. It exhibits improved pharmaceutical properties compared to its indole-based predecessor. []
  • Relevance: This compound utilizes a 1H-pyrrolo[2,3-b]pyridine core, a close structural isomer of the 1H-pyrrolo[3,2-b]pyridine present in (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. The research emphasizes the exploration of different azaindole derivatives, highlighting the importance of isomerism and substitution patterns in influencing antiviral activity and pharmaceutical properties. []

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines

  • Compound Description: These compounds are synthesized using a SnCl2-catalyzed multicomponent reaction, showcasing a novel approach to this class of heterocycles. [, ]
  • Relevance: This group of compounds shares the 1H-pyrrolo[2,3-b]pyridine moiety with (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, highlighting its presence in various heterocyclic frameworks. [, ] This structural similarity suggests the potential for exploring related multicomponent reactions for synthesizing derivatives of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine.
  • Compound Description: ASTX660 is a nonpeptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), particularly cIAP1 and XIAP, exhibiting potential as an anticancer therapeutic. []
  • Relevance: This compound features the pyrrolo[3,2-b]pyridine scaffold, directly comparable to the core structure of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. The extensive substitutions around the core and the presence of the morpholine and piperazine rings highlight modifications for achieving potent and balanced cIAP-XIAP antagonism. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide ([14C]-3)

  • Compound Description: This compound is the carbon-14 labeled isotopomer of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide, used in quantitative whole-body autoradiography studies to investigate its distribution and pharmacokinetics. []

(1 H -Pyrrolo[3,2-b]pyridin-6-yl)acetic Acid Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antiviral activity against HIV-1. The 7-halogenated derivatives exhibited promising activity in inhibiting HIV-1 integrase. []
  • Relevance: These derivatives, specifically the 7-halogenated ones, share the central 1H-pyrrolo[3,2-b]pyridine scaffold with (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. The presence of the acetic acid side chain and halogen substituents demonstrates modifications for targeting HIV-1 integrase. []

1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A)

  • Compound Description: GSK554418A is a brain-penetrant 5-azaindole CB2 agonist with potential for treating chronic pain. []
  • Relevance: Although GSK554418A is based on a 1H-pyrrolo[3,2-c]pyridine core, which is structurally distinct from the 1H-pyrrolo[3,2-b]pyridine of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, both compounds belong to the broader azaindole family. This highlights the exploration of different azaindole isomers and their diverse pharmacological profiles. []

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

  • Compound Description: BMS-488043 is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. This compound demonstrates improved pharmaceutical properties and in vivo efficacy compared to earlier indole-based inhibitors. []
  • Relevance: This compound utilizes a 1H-pyrrolo[2,3-c]pyridine core, highlighting the exploration of different azaindole isomers in the development of HIV-1 attachment inhibitors. Although structurally distinct from the 1H-pyrrolo[3,2-b]pyridine core of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, BMS-488043 demonstrates the therapeutic potential of exploring various azaindole scaffolds. []

1,3‐Dimethyl‐3‐(p‐tolyl)‐1H‐pyrrolo[3,2‐c]pyridin‐2(3H)‐one

  • Compound Description: This compound represents a 3,3-disubstituted aza-oxindole synthesized using a CuCl2-mediated oxidative coupling reaction. Aza-oxindoles, including this compound, are of interest for their potential biological activities, such as anti-inflammatory activity and inhibition of TrkA and JAK3 kinases. []

11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline and pyrido[3',2':4,5]pyrrolo[1,2-c][1,2,3]benzotriazine Derivatives

  • Compound Description: These derivatives represent two new ring systems synthesized from 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)anilines and have demonstrated promising antitumor activity. []
  • Relevance: Though structurally distinct from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, both compounds share the pyrrolopyridine core. These derivatives highlight the potential of utilizing similar synthetic strategies to generate diverse heterocyclic systems with potential anticancer properties starting from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine. []

[2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine (1)

  • Compound Description: This compound, synthesized on a large scale using Stille cross-coupling, highlights a key intermediate in developing complex molecules. []
  • Relevance: Though structurally different from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, it showcases the application of cross-coupling reactions for constructing complex molecules with a thienopyridine core, a structural motif potentially relevant for synthesizing derivatives of the target compound. []

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: This compound, characterized by X-ray crystallography, reveals structural features like intramolecular hydrogen bonding and dihedral angles. []
  • Relevance: While structurally different from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, it emphasizes the importance of structural characterization for understanding the properties and potential applications of pyrrolopyridine derivatives. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor targeting gp120, with improved in vitro potency and pharmacokinetic properties compared to its predecessor, BMS-488043. []
  • Relevance: Similar to BMS-488043, this compound utilizes a 1H-pyrrolo[2,3-c]pyridine core, highlighting the continued exploration of this azaindole scaffold in HIV-1 attachment inhibitor development. Though structurally distinct from the 1H-pyrrolo[3,2-b]pyridine of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, BMS-585248 demonstrates the effectiveness of optimizing specific azaindole isomers for enhanced potency and pharmacokinetic properties. []

1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (3) and 1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (7)

  • Compound Description: These two pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives were synthesized and investigated for their structural and photophysical properties. Their thin films exhibit distinct structural ordering, with compound 7 displaying liquid crystalline characteristics. []

6-Cycloamino-3- (1H-pyrrolo[2,3-b]pyridin-4-yl) imidazo[1,2-b]pyridazine Derivatives

  • Compound Description: These derivatives, characterized by a specific substitution pattern on the 1H-pyrrolo[2,3-b]pyridine scaffold, represent a class of compounds with potential therapeutic applications. []
  • Relevance: Although structurally distinct from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, these derivatives highlight the versatility of the pyrrolopyridine scaffold in medicinal chemistry. [] The specific substitution pattern and fused imidazo[1,2-b]pyridazine ring in these derivatives demonstrate modifications for exploring diverse pharmacological activities.

Bis(1H‐7‐azaindol‐3‐yl)(2,4,5‐trimethylphenyl)methane

  • Compound Description: This compound, formed through an unusual C-C bond formation between 7-azaindole and 1,2,4,5-tetramethylbenzene in the presence of erbium metal, exemplifies an uncommon chemical transformation. []
  • Relevance: While structurally distinct from (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, it underscores the reactivity of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core under specific reaction conditions and the potential for forming complex structures. []

Piperazin-4-ylthieno[3,2-c]pyridin-4-yl-2- carboxamide Derivatives

  • Compound Description: These derivatives, featuring a thienopyridine core, demonstrate the exploration of diverse heterocyclic scaffolds in drug development. []

5-Substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}1H-pyrrolo[2,3-b] pyridin- 1-yl]4H-1,2,4-triazole-3-thioles

  • Compound Description: These derivatives, containing a pyrrolopyridine core and a triazole-thiol moiety, were synthesized and evaluated for their antimicrobial activity. Compound 4f showed significant antimicrobial activity. []
  • Relevance: These derivatives share the 1H-pyrrolo[2,3-b]pyridine moiety with (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, emphasizing the importance of this scaffold in medicinal chemistry. [] The presence of the triazole-thiol group and various substituents highlights modifications for enhancing antimicrobial activity.

3-Aryl-pyrido[2,1-b][1,3]benzothiazole Derivatives

  • Compound Description: These derivatives were efficiently synthesized and could serve as valuable building blocks for more complex molecules. []

3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (22)

  • Compound Description: This compound is a potent and selective type II CDK8 inhibitor with significant anticancer activity against colorectal cancer in vitro and in vivo. []

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

  • Compound Description: This potent, brain-penetrant, and orally active selective orexin-2 receptor antagonist (2-SORA) demonstrates efficacy in a sleep model in rats, comparable to the clinically developed drug seltorexant. []

3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (12)

  • Compound Description: This compound exhibits potent CDK8 inhibitory activity and effectively suppresses AML cell proliferation in vitro. It demonstrates good bioavailability and low toxicity in vivo, making it a promising lead for developing new AML therapies. []
Overview

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is a heterocyclic compound characterized by a pyrrolo-pyridine core structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor inhibitor. Its chemical identification is marked by the CAS number 1196145-18-2, and it is classified under pyrrolopyridines, which are known for their diverse pharmacological properties and applications in drug discovery and development .

Synthesis Analysis

The synthesis of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine typically involves constructing the pyrrolo-pyridine core followed by functionalization at the 3-position. Various synthetic routes have been explored, including:

  • Cyclization Reactions: Common methods involve cyclizing appropriate precursors under acidic or basic conditions to form the pyrrolo-pyridine structure. For instance, reactions may utilize starting materials such as 2-bromo-5-methylpyridine and various oxidants or acids to facilitate the formation of the desired heterocyclic ring .
  • Functionalization: Once the core structure is established, further functionalization can be achieved through nucleophilic substitution reactions at the methanamine group. This allows for the introduction of various substituents that can enhance biological activity or modify solubility and stability.

Industrial production may employ large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly utilized to enhance efficiency and scalability.

Molecular Structure Analysis

The molecular structure of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine features a pyrrolo-pyridine framework with a methanamine substituent at the 3-position. The compound's structural formula can be represented as follows:

  • Molecular Formula: C₈H₈N₂
  • Molecular Weight: 148.16 g/mol

The specific arrangement of atoms within the molecule contributes to its biological activity, particularly its ability to interact with target proteins such as fibroblast growth factor receptors.

Chemical Reactions Analysis

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different biological properties.
  • Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
  • Substitution Reactions: The methanamine group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance its pharmacological profile.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles such as amines and halides. Controlled temperatures and pH are essential to ensure selective transformations during these reactions .

Mechanism of Action

The primary mechanism of action for (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine involves its interaction with fibroblast growth factor receptors. These receptors play critical roles in cell signaling pathways associated with cell proliferation, migration, and survival. The compound binds to FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways.

Studies have shown that this compound significantly inhibits cell proliferation and induces apoptosis in cancer cells. Furthermore, it reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-cancer therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine are crucial for understanding its behavior in biological systems:

  • Physical State: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents such as water and methanol; solubility may vary based on substituents.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

These properties influence its bioavailability and efficacy in therapeutic applications. The compound's low molecular weight also contributes to its favorable pharmacokinetic profile, making it an appealing lead compound for further optimization .

Applications

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine has several scientific applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing various heterocyclic compounds with potential pharmacological activities.
  • Cancer Research: Its role as an FGFR inhibitor positions it as a candidate for developing anti-cancer therapies targeting specific tumor types associated with aberrant FGFR signaling.
  • Biochemical Studies: The compound is utilized in research focusing on enzyme inhibitors and receptor modulators, contributing to our understanding of cellular signaling mechanisms.

Properties

CAS Number

1196145-18-2

Product Name

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H,4,9H2

InChI Key

CCLMUTSOQIAOIW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2)CN)N=C1

Canonical SMILES

C1=CC2=C(C(=CN2)CN)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.